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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

Cat. No.: B1265510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-(4-Bromophenyl)ethanol, a key intermediate in various synthetic applications. This

document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visual

workflow for spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-(4-
Bromophenyl)ethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2-(4-Bromophenyl)ethanol (Solvent: CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.40 Doublet 2H Ar-H (ortho to Br)

7.09 Doublet 2H Ar-H (meta to Br)

3.84 Triplet 2H -CH₂-OH

2.84 Triplet 2H Ar-CH₂-

1.65 Singlet 1H -OH

Table 2: ¹³C NMR Spectroscopic Data for 2-(4-Bromophenyl)ethanol (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

137.9 Ar-C (C-1)

131.6 Ar-CH (ortho to Br)

130.8 Ar-CH (meta to Br)

120.0 Ar-C-Br

63.2 -CH₂-OH

38.5 Ar-CH₂-

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-(4-Bromophenyl)ethanol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3350-3400 Strong, Broad O-H stretch (Alcohol)

3025 Medium C-H stretch (Aromatic)

2930-2870 Medium C-H stretch (Aliphatic)

1490 Strong C=C stretch (Aromatic ring)

1050 Strong C-O stretch (Primary alcohol)

1010 Strong C-Br stretch

820 Strong
p-disubstituted benzene (C-H

out-of-plane bend)

Mass Spectrometry (MS)
Table 4: Major Mass Spectrometry Fragments for 2-(4-Bromophenyl)ethanol (Electron

Ionization - EI)

m/z Relative Intensity (%) Proposed Fragment

200/202 45/44
[M]⁺ (Molecular ion, bromine

isotopes)

182/184 5/5 [M - H₂O]⁺

171/173 100/98
[M - CH₂OH]⁺ (Benzylic cation,

base peak)

121 10 [C₈H₉O]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 2-(4-Bromophenyl)ethanol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse sequence

Number of Scans: 16

Acquisition Time: 3-4 seconds

Relaxation Delay: 1 second

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse sequence

Number of Scans: 1024

Acquisition Time: 1-2 seconds

Relaxation Delay: 2 seconds
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Spectral Width: -10 to 220 ppm

Temperature: 298 K

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):

Place one drop of liquid 2-(4-Bromophenyl)ethanol onto a clean, dry salt plate (e.g., NaCl

or KBr).

Gently place a second salt plate on top to create a thin liquid film.

Data Acquisition:

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

Mode: Transmittance

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty sample compartment should be

acquired prior to sample analysis.

Mass Spectrometry (MS)
Sample Introduction:

Technique: Direct injection or Gas Chromatography (GC) inlet.

Sample Preparation: For direct injection, dissolve a small amount of the sample in a volatile

organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1

mg/mL.

Data Acquisition (Electron Ionization - EI):
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Instrument: Quadrupole Mass Spectrometer

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 40-400

Scan Speed: 1000 amu/s

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of an organic compound such as 2-(4-Bromophenyl)ethanol.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-(4-Bromophenyl)ethanol.

To cite this document: BenchChem. [Spectroscopic Profile of 2-(4-Bromophenyl)ethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265510#spectroscopic-data-nmr-ir-ms-of-2-4-
bromophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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